molecular formula C12H13O5- B14366795 5-(Methoxycarbonyl)-2-propoxybenzoate CAS No. 90183-45-2

5-(Methoxycarbonyl)-2-propoxybenzoate

Katalognummer: B14366795
CAS-Nummer: 90183-45-2
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: GSWROPHHGCFDEU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methoxycarbonyl)-2-propoxybenzoate is an organic compound with a complex structure that includes a benzoate core substituted with methoxycarbonyl and propoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-propoxybenzoate typically involves the esterification of 5-hydroxy-2-propoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methoxycarbonyl)-2-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5-(Methoxycarbonyl)-2-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Methoxycarbonyl)-2-propoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The propoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl salicylate: Similar ester structure but with a hydroxyl group instead of a propoxy group.

    Ethyl benzoate: Similar benzoate core but with an ethyl ester group instead of methoxycarbonyl and propoxy groups.

Uniqueness

5-(Methoxycarbonyl)-2-propoxybenzoate is unique due to its combination of methoxycarbonyl and propoxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

90183-45-2

Molekularformel

C12H13O5-

Molekulargewicht

237.23 g/mol

IUPAC-Name

5-methoxycarbonyl-2-propoxybenzoate

InChI

InChI=1S/C12H14O5/c1-3-6-17-10-5-4-8(12(15)16-2)7-9(10)11(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)/p-1

InChI-Schlüssel

GSWROPHHGCFDEU-UHFFFAOYSA-M

Kanonische SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.